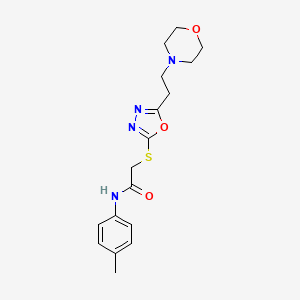
2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer properties, 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of using 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide. One of the main directions is the further optimization of its anti-cancer properties. This can involve the development of new analogs with improved solubility and potency.
Additionally, further research is needed to fully understand the mechanism of action of this compound. This can involve the use of advanced imaging techniques to visualize its effects on cancer cells. Finally, there is a need for further research into the potential applications of this compound in other fields, such as inflammation and oxidative stress.
合成法
The synthesis method of 2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves the reaction of p-tolyl isocyanate with 5-(2-morpholinoethyl)-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at a temperature of 60°C for 24 hours. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-2-4-14(5-3-13)18-15(22)12-25-17-20-19-16(24-17)6-7-21-8-10-23-11-9-21/h2-5H,6-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGYECUOMGLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-morpholinoethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

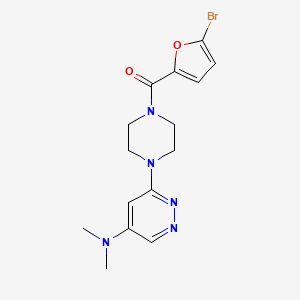
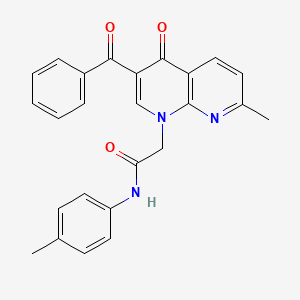
![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
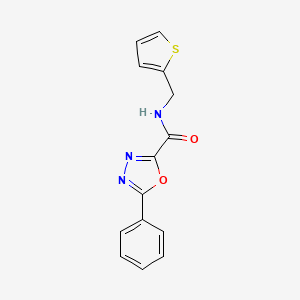
![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)
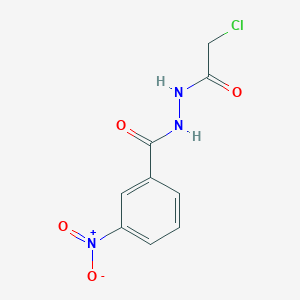
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)